1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Description
1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide is a complex organic compound with the molecular formula C19H29IN2O2 . This compound is characterized by its unique structure, which includes a cyclohexyloxy group, a benzimidazolium core, and an iodide ion. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
1-cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N2O2.HI/c1-14-9-18-19(10-15(14)2)21(13-20(18)3)11-16(22)12-23-17-7-5-4-6-8-17;/h9-10,13,16-17,22H,4-8,11-12H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNRAOLUMJEMRX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3CCCCC3)O)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the cyclohexyloxy group and the propan-2-ol moiety. The final step involves the addition of the iodide ion to form the complete compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide involves its interaction with specific molecular targets and pathways. The benzimidazolium core is known to interact with various enzymes and receptors, modulating their activity. The cyclohexyloxy group and propan-2-ol moiety contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide can be compared with other similar compounds, such as:
- 1-Cyclohexyloxy-3-(benzimidazol-3-ium-1-yl)propan-2-ol;iodide
- 1-Cyclohexyloxy-3-(3,5-dimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
These compounds share similar structural features but differ in the substitution patterns on the benzimidazole core. The unique combination of the cyclohexyloxy group, trimethylbenzimidazolium core, and iodide ion in 1-Cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide contributes to its distinct chemical properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
